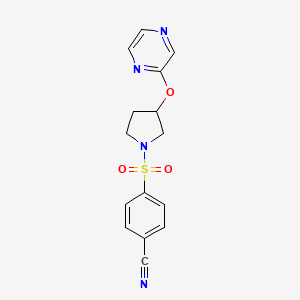

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

説明

特性

IUPAC Name |

4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-5-13(11-19)22-15-10-17-6-7-18-15/h1-4,6-7,10,13H,5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVHHVRPTQFZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, including the construction of the pyrrolidine ring from different cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings . The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

化学反応の分析

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

科学的研究の応用

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzonitrile derivatives, particularly those used in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). Below is a detailed comparison based on available patent data and related research:

Table 1: Structural and Functional Comparison

Key Findings :

The sulfonyl group in the target compound may improve thermal stability compared to non-sulfonylated analogs but could reduce luminescence efficiency due to steric hindrance.

Synthetic Complexity: The pyrrolidine-sulfonyl linker in this compound requires multi-step synthesis, whereas the patent compound’s carbazole-phenoxazine framework is more modular but demands costly transition-metal catalysts for cross-coupling reactions .

Performance in OLEDs :

- The patent compound demonstrates validated TADF properties with high external quantum efficiency (EQE >20%), attributed to its rigid, planar structure facilitating efficient triplet harvesting. The target compound lacks published electroluminescence data, though its sulfonyl group may hinder π-π stacking, limiting device performance without structural optimization .

生物活性

The compound 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound features a distinctive structural arrangement comprising a pyrrolidine ring , a pyrazine moiety , and a benzonitrile group . The molecular formula is C15H14N4O3S, with a molecular weight of approximately 320.38 g/mol. The presence of the sulfonyl group classifies it as a sulfonamide, which is known for various biological activities, including enzyme inhibition and receptor modulation.

Molecular Structure

The compound's structure can be analyzed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- X-ray Crystallography

These methods provide insights into bond lengths and angles, crucial for understanding its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The spatial orientation of substituents on the molecule significantly influences its binding affinity and selectivity toward these targets .

Preliminary studies suggest that the compound may modulate specific signaling pathways and gene expression, impacting cellular metabolism and function.

Antiviral Activity

The compound's potential as an antiviral agent is under investigation. Similar pyrazole derivatives have demonstrated activity against various viruses, including influenza A and B . The specific interactions of this compound with viral proteins remain to be elucidated but could lead to new therapeutic strategies against viral infections.

Synthesis

The synthesis of this compound involves multiple steps:

- Construction of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving acyclic precursors.

- Functionalization : The preformed pyrrolidine rings are then modified to introduce the pyrazine and sulfonyl groups.

Careful control of reaction conditions—including temperature, solvent choice, and catalyst selection—is essential for achieving high yields and purity.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various pyrazoline derivatives related to the target compound. Among them, some exhibited significant cytotoxicity against leukemia cell lines, indicating that structural modifications can enhance biological activity. These findings underscore the importance of exploring structural analogs for drug discovery.

Study 2: Antiviral Potential

Research on pyrazole derivatives has shown promising antiviral effects against several viruses. For example, compounds similar to this compound were tested against influenza viruses and demonstrated notable efficacy at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, and how can side reactions be minimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the functionalization of pyrrolidine with pyrazin-2-yloxy groups, followed by sulfonylation with 4-cyanobenzenesulfonyl chloride. Key considerations include:

- Stepwise coupling : Use controlled temperatures (0–25°C) and anhydrous solvents (e.g., DMF or pyridine) to minimize hydrolysis of the sulfonyl chloride intermediate .

- Purification : Recrystallization from methanol or chromatography (silica gel, cyclohexane/ethyl acetate gradients) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane) .

- Side reactions : Competing sulfonylation at alternative amine sites can occur; blocking groups (e.g., tert-butyldimethylsilyl) may be required for regioselectivity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm), sulfonyl-linked aromatic protons (δ 7.6–8.0 ppm), and pyrazine signals (δ 8.5–9.0 ppm). NOESY can resolve stereochemistry in the pyrrolidine ring .

- X-ray crystallography : Determines absolute configuration and bond angles, critical for understanding interaction with biological targets (e.g., enzyme active sites) .

- HRMS : Validates molecular weight (calculated for C₁₅H₁₃N₄O₃S: 353.07 g/mol) with <2 ppm error .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or phosphatases (common targets for sulfonamide-containing compounds) using fluorescence-based assays (e.g., ADP-Glo™) .

- Antimicrobial activity : Use microbroth dilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate results in triplicate .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s mode of action in enzyme inhibition?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Pay attention to hydrogen bonds between the sulfonyl group and catalytic lysine residues .

- Site-directed mutagenesis : Engineer mutations in suspected binding residues (e.g., K721A in EGFR) to assess changes in inhibitory potency .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

Methodological Answer:

- Pyrazine vs. pyridine substitution : Replace pyrazin-2-yloxy with pyridin-2-yloxy to evaluate effects on solubility and target engagement .

- Sulfonyl group modification : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Compare IC₅₀ values in CYP450 inhibition assays .

- Pyrrolidine ring rigidity : Synthesize bicyclic analogs (e.g., 8-azabicyclo[3.2.1]octane) to restrict conformational flexibility and improve binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to isolate variables .

- Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets .

- Meta-analysis : Compare datasets using tools like PRISM to identify trends (e.g., higher activity in low-pH environments due to sulfonyl group protonation) .

Q. How can crystallographic and conformational analyses inform drug design?

Methodological Answer:

- Cocrystal structures : Resolve binding poses with target proteins (e.g., carbonic anhydrase IX) to guide functional group placement .

- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to predict membrane permeability (logP ~2.5–3.0) .

- Torsional angle analysis : Identify rotatable bonds (e.g., pyrrolidine N-SO₂ linkage) that may reduce bioavailability; rigidify via cyclopropane integration .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

Methodological Answer:

- Liver microsome assays : Incubate with human hepatocytes (1–4 hrs) and quantify parent compound via LC-MS/MS. Major metabolites often result from CYP3A4-mediated oxidation of the pyrrolidine ring .

- AMES test : Evaluate mutagenicity using TA98 and TA100 strains; sulfonamides may show false positives due to nitroreductase activation .

- hERG inhibition screening : Patch-clamp assays predict cardiac toxicity risks; structural analogs with basic amines often require logD optimization .

Q. How can polypharmacology be investigated for this compound?

Methodological Answer:

- Phosphoproteomics : Treat cells with the compound and analyze kinase signaling networks via LC-MS/MS to map off-target effects .

- Phenotypic screening : Use high-content imaging (e.g., Cell Painting) to identify unexpected phenotypes (e.g., autophagy induction) .

- Chemical proteomics : Employ clickable probes (e.g., alkyne-tagged analogs) to capture interacting proteins in live cells .

Q. What computational tools predict physicochemical properties critical for in vivo studies?

Methodological Answer:

- logP/logD calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients; target logD ~2.0–3.5 for blood-brain barrier penetration .

- pKa determination : Predict ionization states (e.g., sulfonyl group pKa ~1.5; pyrazine N pKa ~4.5) using SPARC or ChemAxon .

- Solubility prediction : Apply Hansen solubility parameters to select formulation vehicles (e.g., PEG 400 for IV administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。